molecular formula C9H9BrN2 B15274453 8-Bromo-3-ethylimidazo[1,2-a]pyridine

8-Bromo-3-ethylimidazo[1,2-a]pyridine

Cat. No.: B15274453
M. Wt: 225.08 g/mol
InChI Key: RSCORQMCFDGHAQ-UHFFFAOYSA-N
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Description

8-Bromo-3-ethylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-ethylimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the bromination of 3-ethylimidazo[1,2-a]pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-3-ethylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 8-Bromo-3-ethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

8-bromo-3-ethylimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H9BrN2/c1-2-7-6-11-9-8(10)4-3-5-12(7)9/h3-6H,2H2,1H3

InChI Key

RSCORQMCFDGHAQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C2N1C=CC=C2Br

Origin of Product

United States

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